molecular formula C37H60N4O16 B7803037 tunicamycin C

tunicamycin C

Cat. No. B7803037
M. Wt: 816.9 g/mol
InChI Key: YJQCOFNZVFGCAF-WPTOCQRYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tunicamycin C is a natural product found in Streptomyces lysosuperificus and Bacillus cereus with data available.

Scientific Research Applications

Inhibition of Protein Glycosylation

Tunicamycin C is known for its ability to inhibit protein glycosylation. It acts by blocking the transfer of N-acetyglucosamine-1-phosphate from UDP-N-acetylglucosamine to dolichol monophosphate, thereby preventing the formation of N-glycosidic linkages in protein-carbohydrate complexes (Mahoney & Duksin, 1979). This inhibition has diverse biological impacts, including effects on protein synthesis and secretion.

Impact on Immune System Components

Tunicamycin C affects the synthesis, modification, and secretion of various immune system components. For instance, it impacts the glycosylation and secretion of complement proteins such as C2, C4, and factor B, which play critical roles in the immune response (Matthews et al., 1982).

Tunicamycin Antibiotics Biosynthesis

Research has also focused on the biosynthesis of tunicamycin antibiotics, including tunicamycin C. Understanding the unique carbon framework of these compounds can lead to the creation of variants with improved selectivity and efficacy (Wyszyński et al., 2012).

Role in Studying Cellular Processes

Tunicamycin C has been instrumental in studying various cellular processes, such as the synthesis of glycoproteins in yeast and the impact on glucosamine metabolism (Kuo & Lampen, 1974). It serves as a tool to dissect complex biological pathways.

Understanding Immunoglobulin Secretion

The compound has been used to study the importance of glycosylation for the secretion of immunoglobulins. Tunicamycin C's ability to inhibit glycosylation varies among different immunoglobulin classes, providing insights into the mechanisms of immunoglobulin secretion and processing (Hickman & Kornfeld, 1978).

Investigating ER Stress and Cell Apoptosis

Tunicamycin C is also used in cancer research, specifically in studying endoplasmic reticulum (ER) stress and its role in promoting apoptosis in cancer cells. It helps elucidate the mechanisms underlying ER stress-induced cell death, offering potential therapeutic applications (Guha et al., 2017).

properties

IUPAC Name

(E)-N-[(2S,3R,4R,5R,6R)-2-[(2S,3S,4S,5R,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-12-methyltridec-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H60N4O16/c1-18(2)12-10-8-6-4-5-7-9-11-13-23(45)39-26-30(50)27(47)21(54-36(26)57-35-25(38-19(3)43)29(49)28(48)22(17-42)55-35)16-20(44)33-31(51)32(52)34(56-33)41-15-14-24(46)40-37(41)53/h11,13-15,18,20-22,25-36,42,44,47-52H,4-10,12,16-17H2,1-3H3,(H,38,43)(H,39,45)(H,40,46,53)/b13-11+/t20-,21-,22+,25+,26-,27+,28+,29+,30-,31+,32-,33-,34-,35+,36+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJQCOFNZVFGCAF-WPTOCQRYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCCCCCCC=CC(=O)NC1C(C(C(OC1OC2C(C(C(C(O2)CO)O)O)NC(=O)C)CC(C3C(C(C(O3)N4C=CC(=O)NC4=O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)CCCCCCCC/C=C/C(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@@H]([C@H]([C@@H](O2)CO)O)O)NC(=O)C)C[C@H]([C@@H]3[C@H]([C@H]([C@@H](O3)N4C=CC(=O)NC4=O)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H60N4O16
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

816.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-N-[(2S,3R,4R,5R,6R)-2-[(2S,3S,4S,5R,6S)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[(2R)-2-[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]-2-hydroxyethyl]-4,5-dihydroxyoxan-3-yl]-12-methyltridec-2-enamide

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